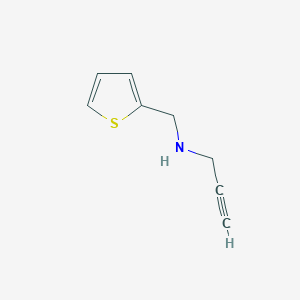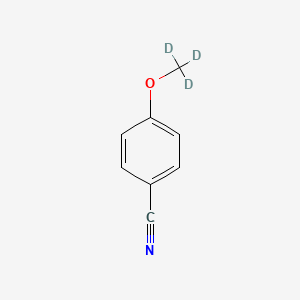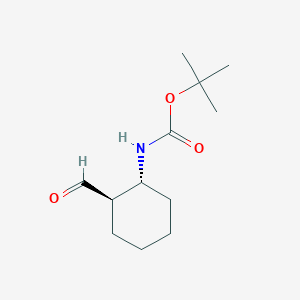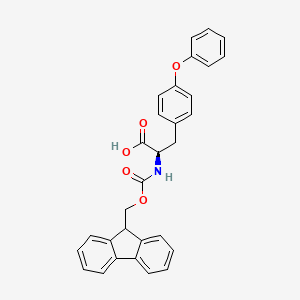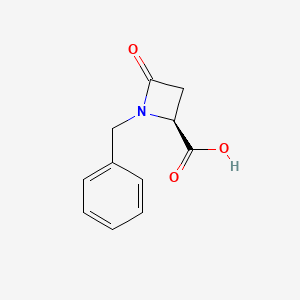
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid is a chiral compound with a unique four-membered azetidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable β-lactam precursor, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve the desired chirality. These methods aim to optimize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
®-1-Benzyl-4-oxoazetidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
4-Oxoazetidine-2-carboxylic acid: Lacks the benzyl group, leading to different chemical properties and reactivity.
1-Benzyl-3-oxoazetidine-2-carboxylic acid: A structural isomer with the ketone group in a different position.
Uniqueness
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the benzyl and azetidine ring, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
(2S)-1-benzyl-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(11(14)15)12(10)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1 |
InChIキー |
AGSSMEKQKSIIJF-VIFPVBQESA-N |
異性体SMILES |
C1[C@H](N(C1=O)CC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1C(N(C1=O)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








